![molecular formula C7H10N2O B2852947 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol CAS No. 1785629-71-1](/img/structure/B2852947.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol
Vue d'ensemble
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound with a molecular formula of C7H10N2O. It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of a hydroxyl group at the 7th position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with glyoxal in the presence of a suitable catalyst, followed by reduction and cyclization steps. The reaction conditions often include refluxing in ethanol or other solvents, with the use of acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Pharmacological Properties
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol has been studied for its role as a pharmaceutical candidate due to its unique structural features that allow it to interact with various biological targets. Notably:
- Neuroactive Properties : Research indicates that this compound may exhibit neuroactive effects by interacting with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- P2X7 Receptor Modulation : The compound has been implicated in modulating the P2X7 receptor, which plays a significant role in inflammatory responses and pain pathways. This modulation could lead to therapeutic applications in treating chronic pain and neurodegenerative diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step chemical reactions. Common synthetic routes include:
- Cyclization Reactions : These reactions often involve the condensation of appropriate precursors to form the imidazo-pyridine framework.
- Functionalization : Post-synthesis modifications can enhance the biological activity of the compound by introducing various functional groups that improve solubility or binding affinity to biological targets .
Biological Activities
The biological activities of this compound are diverse and include:
- Antioxidant Effects : Studies have shown that this compound may exhibit antioxidant properties, which are beneficial in reducing oxidative stress in cells .
- Anti-inflammatory Action : Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
- Potential in Cancer Therapy : Investigations into its cytotoxic effects on cancer cell lines indicate that it may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the imidazo[1,2-a]pyridine core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Contains a pyrazine ring, differing in nitrogen placement.
5,6,7,8-Tetrahydroimidazo[1,2-a]thiazole: Features a thiazole ring, introducing sulfur into the structure.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol is unique due to its specific hydroxyl group placement and the imidazo[1,2-a]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Activité Biologique
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol (CAS No. 1785629-71-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on recent studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 138.17 g/mol
- IUPAC Name : this compound
The compound features a fused imidazole-pyridine ring system which is crucial for its biological activity. The presence of hydroxyl (-OH) groups enhances its solubility and reactivity.
1. Anticancer Properties
Recent studies have indicated that tetrahydroimidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. One study highlighted the compound's ability to inhibit Heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis and progression. The optimized derivatives showed enhanced selectivity and potency against HPSE1 compared to previous compounds, making them promising candidates for cancer therapy .
2. Nephroprotective Effects
In a study focusing on chronic kidney disease (CKD), tetrahydroimidazo[1,2-a]pyridine derivatives were evaluated for their nephroprotective effects. The compounds demonstrated the ability to reduce proteinuria and protect podocytes in rat models of hypertension-induced renal injury. This suggests a potential therapeutic application in CKD treatment .
3. TRPC5 Inhibition
This compound has been explored as a transient receptor potential canonical 5 (TRPC5) inhibitor. TRPC5 channels are involved in calcium signaling in various physiological processes. Compounds derived from tetrahydroimidazo[1,2-a]pyridine scaffolds have shown promising results in inhibiting TRPC5 activity, which is beneficial in treating conditions like focal segmental glomerulosclerosis .
Case Study 1: Heparanase Inhibition
A novel derivative of tetrahydroimidazo[1,2-a]pyridine was synthesized and tested for HPSE1 inhibition. The compound exhibited IC50 values significantly lower than earlier versions (IC50 = 15 nM), demonstrating improved selectivity over other glucuronidases .
Case Study 2: Nephroprotection in CKD Models
In a controlled experiment with hypertensive rats, oral administration of the compound at a dosage of 10 mg/kg resulted in a marked reduction in mean arterial pressure and protein levels in urine over a four-week period . Histological analysis revealed preserved podocyte architecture compared to untreated controls.
Data Tables
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-1-3-9-4-2-8-7(9)5-6/h2,4,6,10H,1,3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDXVTVGQHLMKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CC1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785629-71-1 | |
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.